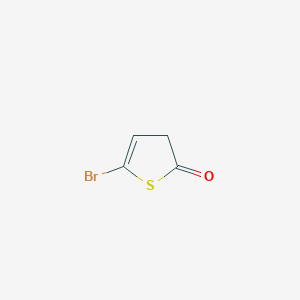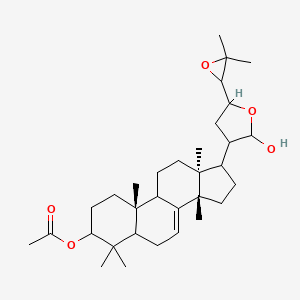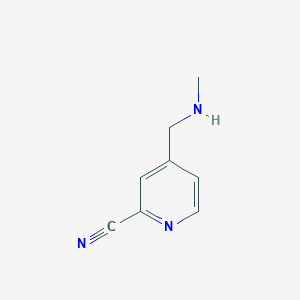![molecular formula C6H3N5 B12438038 [1,2,4]Triazolo[4,3-a]pyrimidine-6-carbonitrile](/img/structure/B12438038.png)
[1,2,4]Triazolo[4,3-a]pyrimidine-6-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,2,4]Triazolo[4,3-a]pyrimidine-6-carbonitrile is a heterocyclic compound that has garnered significant interest due to its diverse biological and pharmacological properties. This compound is part of the broader class of triazolopyrimidines, which are known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile typically involves multi-component reactions. One efficient method is the one-pot synthesis, which combines 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes in the presence of a base such as sodium hydroxide in ethanol. This reaction can be carried out under heating or ultrasonic irradiation, resulting in high yields and short reaction times .
Industrial Production Methods: Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity. The use of environmentally friendly catalysts, such as dicationic molten salts, has been explored to enhance the efficiency and sustainability of the synthesis process .
化学反应分析
Types of Reactions: [1,2,4]Triazolo[4,3-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
科学研究应用
[1,2,4]Triazolo[4,3-a]pyrimidine-6-carbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Medicine: Its anticancer properties are being explored for potential use in chemotherapy. Additionally, it has shown promise as an anti-inflammatory agent.
Industry: The compound is used in the development of new materials with specific properties, such as thermal stability and resistance to degradation
作用机制
The mechanism of action of [1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit certain enzymes, such as c-Met kinase, which plays a role in cancer cell proliferation. The compound’s ability to bind to these targets and disrupt their function is key to its therapeutic effects .
相似化合物的比较
[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine: Known for its use in explosives due to its high thermal stability.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with significant anticancer properties.
[1,2,4]Triazolo[4,3-a]pyrazine: Exhibits similar biological activities, including antimicrobial and anticancer effects.
Uniqueness: What sets [1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile apart is its versatility in undergoing various chemical reactions and its broad spectrum of biological activities. Its ability to act as a scaffold for the development of new therapeutic agents makes it a valuable compound in medicinal chemistry .
属性
分子式 |
C6H3N5 |
|---|---|
分子量 |
145.12 g/mol |
IUPAC 名称 |
[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C6H3N5/c7-1-5-2-8-6-10-9-4-11(6)3-5/h2-4H |
InChI 键 |
QDAGBMMBMCDBHR-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC2=NN=CN21)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[4-(3-Methyl-5-ethyl-phenoxy)-phenyl]-ethanone](/img/structure/B12437977.png)
![1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine](/img/structure/B12437983.png)

![1-Boc-3-[(4-methyl-piperazin-1-ylethyl)-amino]-pyrrolidine](/img/structure/B12437991.png)


![1-Boc-2-[(3-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12438017.png)


![3,4,5-Tris({[3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy})-1-hydroxycyclohexane-1-carboxylic acid](/img/structure/B12438047.png)

